![molecular formula C11H11NO2 B2808472 3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro- CAS No. 233272-47-4](/img/structure/B2808472.png)
3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-
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Description
Synthesis Analysis
The synthesis of isoquinolin-3-ones, which is a category that includes “3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-”, involves several methods. One method is the rhodium-catalyzed C-H activation/annulation reactions where vinyl acetate emerges as a convenient acetylene equivalent . Another method is the Co (III)-catalyzed redox-neutral annulation of benzamides and acrylamides with vinylene carbonate . A third method involves the KO t Bu-promoted S N Ar reaction of 2-halobenzonitriles with ketones followed by Cu (OAc) 2 -catalyzed cyclization .Molecular Structure Analysis
The molecular structure of “3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-” is based on the isoquinolone scaffold. This scaffold can be arylated using aryliodonium salts as the coupling partners at either the C4 or C8 position . The C4-selective arylation is achieved via an electrophilic palladation pathway, whereas an Ir (III) catalytic system results in C-C bond formation exclusively at the C8 position .Chemical Reactions Analysis
The chemical reactions involving “3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-” are diverse. A palladium-catalyzed C (sp 2 )-H allylation/aminopalladation/β-H elimination/isomerization sequence enables an annulation reaction of N -sulfonyl amides and allylbenzenes to construct isoquinolinones and pyridinones . A Rh-catalyzed redox-neutral annulation of primary benzamides with diazo compounds provides isoquinolinones .Scientific Research Applications
- 3H-Oxazolo[3,4-b]isoquinolin-3-one has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications .
- The compound exhibits neuroprotective effects, making it relevant for neurological disorders. It has been studied for its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These properties could be valuable in conditions like Alzheimer’s disease and Parkinson’s disease .
- 3H-Oxazolo[3,4-b]isoquinolin-3-one has demonstrated anti-inflammatory properties. Researchers have explored its impact on inflammatory pathways, including cytokine modulation and inhibition of NF-κB activation. Such findings suggest potential applications in managing chronic inflammatory diseases .
- Studies have investigated the compound’s antimicrobial activity against bacteria, fungi, and parasites. It may serve as a lead compound for developing novel antimicrobial agents. Researchers are keen on understanding its mode of action and optimizing its efficacy .
- 3H-Oxazolo[3,4-b]isoquinolin-3-one interacts with GABA receptors, affecting neurotransmission. This property has implications for anxiety, epilepsy, and other neurological conditions. Researchers are exploring its potential as a GABAergic modulator .
- The compound’s unique structure makes it an interesting target for chemical biology and medicinal chemistry studies. Researchers investigate its synthesis, derivatization, and interactions with biological targets. These efforts aim to uncover new drug candidates or probe biological processes .
Anticancer Potential
Neuroprotective Properties
Anti-Inflammatory Activity
Antimicrobial Effects
GABA Receptor Modulation
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
1,5,10,10a-tetrahydro-[1,3]oxazolo[3,4-b]isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11-12-6-9-4-2-1-3-8(9)5-10(12)7-14-11/h1-4,10H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFFRQRPJFUMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(=O)N2CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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